
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 g/mol . It is known for its unique structure, which includes a pyrimidine ring, a common heterocyclic aromatic structure found in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but with enhanced control over reaction parameters such as temperature, pressure, and solvent concentration to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while oxidation can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is included in chemical libraries for screening against various biological targets.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The pyrimidine ring allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular pathways, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications .
Biologische Aktivität
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is characterized by the presence of a chloro group at the 6-position and a methoxypropyl substituent at the nitrogen position of the pyrimidine ring. Its molecular formula is CHClNO, with a molecular weight of 201.65 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyrimidine-4-amine with 3-methoxypropylamine under controlled conditions. This method allows for the efficient formation of the desired compound while maintaining high purity levels. The synthetic route can be optimized by adjusting reaction parameters such as temperature, solvent, and concentration to maximize yield.
Antiviral Properties
Research indicates that compounds structurally related to this compound exhibit promising antiviral activities. Similar compounds have been shown to inhibit viral replication in various studies, suggesting that this compound may also possess similar properties. For instance, derivatives of pyrimidines have been explored for their effectiveness against viral infections, indicating a potential therapeutic application in treating diseases caused by viruses.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Structural analogs have demonstrated activity against multiple cancer cell lines, leading to cell cycle arrest and apoptosis in cancerous cells. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and influence signaling pathways associated with cell growth and survival. This modulation can lead to altered cellular responses, including apoptosis in cancer cells and inhibition of viral replication .
Study on Antiviral Activity
In a study examining the antiviral effects of pyrimidine derivatives, it was found that certain compounds inhibited viral replication in vitro. The study reported that derivatives similar to this compound displayed significant antiviral activity against specific viruses, suggesting that this compound may warrant further investigation as a potential antiviral agent.
Study on Anticancer Effects
Another study focused on the anticancer properties of pyrimidine analogs demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines. The study highlighted that these compounds could effectively inhibit tumor growth in animal models, showcasing their potential as therapeutic agents in oncology .
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloropyrimidine | Simple chlorinated pyrimidine | Antimicrobial properties |
4-Amino-2-chloropyrimidine | Amino group at position 4 | Anticancer activity |
6-Methyl-N-(3-ethoxypropyl)-4-pyrimidinamine | Methyl substitution at position 6 | Potential antiviral effects |
6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine | Methoxy substitution instead of ethoxy | Antiviral and anticancer properties |
Eigenschaften
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-13-4-2-3-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCDUAZDDMWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652071 | |
Record name | 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-46-8 | |
Record name | 6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.